Cas no 385416-16-0 (1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10R-0043-5G |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 10R-0043-1MG |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
A2B Chem LLC | AI69701-500mg |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI69701-10mg |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Key Organics Ltd | 10R-0043-0.5G |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 10R-0043-1G |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | >90% | 1g |
£770.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00881123-1g |
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
TRC | F143015-0.5mg |
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
TRC | F143015-1mg |
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | 1mg |
$ 80.00 | 2022-06-05 | ||
Key Organics Ltd | 10R-0043-10G |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
385416-16-0 | >90% | 10g |
£5775.00 | 2025-02-09 |
1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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S. Ahmed Chem. Commun., 2009, 6421-6423
1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidに関する追加情報
1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 385416-16-0, known as 1-4-(4-fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyrazole ring fused with a thiazole moiety, and substituted with a trifluoromethyl group and a fluorophenyl group. These substituents contribute to its exceptional chemical and biological properties, making it a promising candidate for various applications.
Recent studies have highlighted the potential of this compound as a bioactive agent in drug discovery. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for improving drug absorption and bioavailability. Additionally, the fluorophenyl group introduces electronic effects that can modulate the compound's interaction with biological targets, such as enzymes and receptors. Researchers have explored its potential as an inhibitor of kinase enzymes, which are implicated in various diseases, including cancer and inflammatory disorders.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent substitution to introduce the fluorophenyl and trifluoromethyl groups. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, ensuring high yields and purity. This has made the compound more accessible for further research and development.
In terms of applications, this compound has shown promise in the development of anticancer drugs. Its ability to selectively target cancer cells while sparing healthy cells has been demonstrated in preclinical studies. Furthermore, its antimicrobial properties have been investigated, suggesting potential uses in combating drug-resistant bacterial infections. The compound's stability under physiological conditions and its ability to penetrate cellular membranes are additional attributes that enhance its suitability for therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with various protein targets, such as cyclin-dependent kinases (CDKs) and protease enzymes. The results suggest that the compound's thiazole moiety plays a critical role in stabilizing interactions within the active sites of these enzymes.
Another area of interest is the use of this compound in nanotechnology applications. Its structural versatility allows for incorporation into nanomaterials, such as polymer composites and nanoparticles, where it can serve as a functionalizing agent. The compound's ability to enhance the mechanical and thermal properties of these materials has been explored in recent studies.
In conclusion, 1-4-(4-fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents a cutting-edge molecule with diverse potential applications across multiple scientific domains. Its unique chemical structure, combined with its favorable pharmacokinetic properties, positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and functions, this compound is poised to make significant contributions to the advancement of science and technology.
385416-16-0 (1-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) 関連製品
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